H-D-Leu-OBzl.TosOH
Description
Significance of Chiral D-Amino Acid Derivatives in Contemporary Chemistry and Biology
Chirality is a critical concept in chemistry and biology, as the spatial arrangement of atoms in a molecule can dramatically influence its biological activity. While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids play crucial and diverse physiological roles. acs.org They are found in the cell walls of bacteria, act as neurotransmitters, and serve as precursors for various metabolites. acs.org
The unique biological functions of D-amino acids have made their derivatives, like H-D-Leu-OBzl.TosOH, highly sought after in drug discovery and development. The incorporation of D-amino acids into peptide-based drugs can enhance their stability against enzymatic degradation, improve their pharmacokinetic profiles, and modulate their biological activity. researchgate.net The study of D-amino acid derivatives is also essential for understanding certain disease states, as fluctuations in their levels have been linked to neurological disorders. mdpi.comnih.govrsc.org
This compound as a Specialized Chiral Synthon in Organic and Peptide Synthesis Methodologies
This compound serves as a "chiral synthon," a building block that introduces a specific stereochemistry into a target molecule. In this compound, the D-leucine core provides the desired chirality. The amino group is protected by a tosylate salt, and the carboxylic acid is protected as a benzyl (B1604629) ester. peptide.comguidechem.com These protecting groups are crucial for its application in peptide synthesis. They prevent unwanted side reactions at the amino and carboxyl termini during the step-wise assembly of a peptide chain.
The benzyl ester protection of the carboxylic acid and the tosylate salt of the amine allow for controlled and sequential reactions, which are fundamental to modern peptide synthesis methodologies. This strategic protection makes this compound a valuable reagent for chemists aiming to construct peptides with specific sequences and stereochemistry, particularly those containing D-leucine, for research and pharmaceutical applications. infochems.co.krglpbio.com
Chemical and Physical Properties of this compound
The precise chemical and physical properties of this compound are critical for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 17664-93-6 |
| Molecular Formula | C20H27NO5S |
| Molecular Weight | 393.5 g/mol |
| Chemical Name | benzyl (2R)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N |
| Melting Point | 153-160 °C |
| Boiling Point | 302.5ºC at 760 mmHg |
| Flash Point | 157.6ºC |
| Sources: glpbio.comchemsrc.com |
Detailed Research Findings
Research involving this compound primarily focuses on its role as a building block in the synthesis of peptides and other complex organic molecules. The presence of the D-leucine enantiomer is of particular interest for creating peptides with altered biological activities or increased resistance to proteolytic enzymes.
The use of D-amino acid derivatives like this compound is a key strategy in the design of peptide-based therapeutics. By replacing a naturally occurring L-amino acid with its D-counterpart, scientists can create peptides that are less likely to be broken down by enzymes in the body, leading to a longer duration of action. This approach has been successfully applied to the development of drugs for a variety of conditions.
Furthermore, the incorporation of D-amino acids can lead to peptides with novel conformations and, consequently, unique receptor binding affinities and biological activities. The specific properties of the isobutyl side chain of leucine (B10760876), combined with the D-chiral center, make this compound a valuable tool for exploring structure-activity relationships in peptide and medicinal chemistry.
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2R)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659803 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17664-93-6 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for H D Leu Obzl.tosoh and Enantiomeric D Leucine Ester Salts
Advanced Strategies for Benzyl (B1604629) Esterification of D-Leucine
The primary method for the benzyl esterification of D-leucine is the Fischer-Speier esterification. researchgate.net This reaction involves treating D-leucine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), and removing the water formed during the reaction via azeotropic distillation. researchgate.netnih.gov
Historically, hazardous solvents like benzene (B151609) and carbon tetrachloride were used for this azeotropic removal. researchgate.netnih.gov However, due to safety and environmental concerns, research has focused on identifying safer alternatives. Cyclohexane (B81311) has emerged as a highly effective and non-hazardous solvent for this purpose. nih.govunimi.it The use of cyclohexane as the azeotroping solvent, followed by precipitation of the tosylate salt with ethyl acetate, provides high yields of the enantiomerically pure product. nih.gov
Another solvent that has been explored is toluene (B28343). While effective for some amino acids, toluene can lead to racemization in others, particularly those with electron-withdrawing side chains. researchgate.netunimi.it For neutral amino acids with unfunctionalized alkyl side chains like leucine (B10760876), the risk of racemization in boiling toluene is limited. researchgate.net
Alternative, more contemporary methods for esterification include:
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the esterification process, often leading to higher yields and reduced side products in a shorter time frame.
Enzymatic Esterification: Lipases, such as Candida antarctica Lipase B, can catalyze the esterification under mild conditions (pH 7.0, 37°C). While offering high selectivity, the scalability of this method can be a limitation.
| Method | Catalyst/Conditions | Solvent | Advantages | Disadvantages |
| Fischer-Speier | p-Toluenesulfonic acid, reflux | Cyclohexane | High yield, enantiopure product, non-hazardous solvent nih.govunimi.it | Requires azeotropic water removal |
| Fischer-Speier | p-Toluenesulfonic acid, reflux | Toluene | Effective for some amino acids researchgate.net | Risk of racemization researchgate.netunimi.it |
| Microwave-Assisted | DCC-mediated | Dichloromethane (B109758) | Rapid reaction, high yield | Requires specialized equipment |
| Enzymatic | Candida antarctica Lipase B | pH 7.0 buffer | Mild conditions, high selectivity | Limited scalability |
Techniques for Tosylate Salt Formation in Amino Acid Derivatives
The formation of a tosylate salt serves two primary purposes: it protects the amino group from unwanted reactions and improves the stability and crystallinity of the amino acid ester, making it easier to handle and store. bachem.com Amino acid esters are generally only stable for storage when prepared as salts with strong acids like p-toluenesulfonic acid or hydrochloric acid. bachem.com
The standard procedure for tosylate salt formation involves dissolving the free base of the D-leucine benzyl ester in a dry organic solvent, such as dichloromethane or ethyl acetate. A slight molar excess of p-toluenesulfonic acid monohydrate is then added. The tosylate salt typically precipitates from the solution, often aided by the addition of a less polar solvent like diethyl ether or hexane, and can then be isolated by filtration and drying. nih.gov It is crucial to maintain anhydrous conditions during this process to prevent hydrolysis of the ester.
Control and Validation of Stereochemistry in the Synthesis of H-D-Leu-OBzl.TosOH
Maintaining the stereochemical integrity of the D-leucine chiral center is paramount during the synthesis of this compound. Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can occur under harsh reaction conditions, such as prolonged exposure to acidic or basic environments.
Enantioselective Synthesis Approaches and Derivatization
Enantioselective synthesis aims to produce the desired D-enantiomer directly, minimizing the formation of the L-enantiomer. Several strategies have been developed:
Proline-Catalyzed Reactions: Asymmetric reactions catalyzed by proline and its derivatives can be used to introduce chirality with high stereocontrol. thieme-connect.com The choice between D- or L-proline as the catalyst can determine the stereochemical outcome of the product. thieme-connect.com
Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from D-phenylalanine, can direct the stereochemical course of a reaction. renyi.hu These auxiliaries are temporarily incorporated into the molecule to guide the formation of the desired stereoisomer and are subsequently removed. renyi.hu
Organocatalysis: Recent advancements have demonstrated the use of organocatalysts, such as quinidine-derived catalysts, for the asymmetric synthesis of α-amino acid esters. acs.org
Derivatization is also a key technique, not only for synthesis but also for the analytical separation and identification of enantiomers. For instance, derivatization with agents like (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride converts the enantiomers into diastereomeric amides, which can then be separated and quantified using gas chromatography. nih.gov
Chiral Resolution Methods for D-Leucine Precursors
Chiral resolution is a common industrial approach to obtain enantiomerically pure D-leucine from a racemic (D,L)-leucine mixture.
Enzymatic Resolution: This is a widely adopted method due to its high enantioselectivity and scalability. The process typically involves the acylation of DL-leucine to form N-acyl-DL-leucine. A D-specific aminoacylase (B1246476) is then used to selectively hydrolyze the N-acyl-D-leucine, allowing for the separation of D-leucine from the unreacted N-acyl-L-leucine. google.com Alternatively, certain proteases exhibit high esterase activity for N-acyl-L-leucine esters, leaving the N-acyl-D-leucine ester intact for separation. google.com
Diastereomeric Salt Formation: This classic resolution technique involves reacting the racemic leucine with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts. rsc.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org For example, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate has been used to resolve DL-leucine, where the D-leucine salt is less soluble and crystallizes out. rsc.org
| Method | Resolving Agent/Enzyme | Principle | Key Findings |
| Enzymatic Resolution | D-specific aminoacylase | Selective hydrolysis of N-acyl-D-leucine google.com | High enantioselectivity and scalability, widely used in industry. |
| Diastereomeric Salt Formation | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Formation of diastereomeric salts with different solubilities rsc.org | The D-Leu:D-DTTA salt is more stable and less soluble, allowing for separation by crystallization. rsc.org |
Spectroscopic and Chromatographic Methodologies for Analytical Characterization in Research
A suite of analytical techniques is employed to confirm the structure, purity, and enantiomeric excess of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Characteristic signals include those for the benzyl ester protons (δ 5.1–5.3 ppm) and the aromatic protons of the tosylate group (δ 7.2–7.8 ppm).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing purity. Chiral HPLC, using a chiral stationary phase, is the gold standard for determining the enantiomeric excess (e.e.) of the product. nih.gov This technique can separate the D- and L-enantiomers, allowing for their quantification. nih.govresearchgate.net
Gas Chromatography (GC): GC is another powerful technique for separating and analyzing amino acid derivatives. tandfonline.comoup.com Often, the amino acids are derivatized to increase their volatility for GC analysis. tandfonline.comalexandraatleephillips.com For instance, they can be converted to their N(O,S)-ethoxycarbonyl ethyl esters or N-heptafluorobutyryl isobutyl esters. tandfonline.comoup.com Chiral GC columns can also be used for enantiomeric separation. nih.gov
Polarimetry: This technique measures the specific optical rotation of the compound, which is a characteristic physical property of a chiral molecule. The measured value is compared to literature values to confirm the enantiomeric purity.
| Technique | Purpose | Typical Findings/Parameters |
| ¹H NMR Spectroscopy | Structural confirmation | Benzyl ester protons (δ 5.1–5.3 ppm), tosylate aromatic signals (δ 7.2–7.8 ppm) |
| Chiral HPLC | Enantiomeric excess (e.e.) determination | Baseline separation of D and L enantiomers, allowing for quantification of purity >99% e.e. nih.gov |
| Gas Chromatography | Purity and enantiomeric analysis (after derivatization) | Separation of derivatized enantiomers on chiral columns nih.gov |
| Mass Spectrometry | Molecular weight confirmation | Provides m/z value corresponding to the compound's mass mdpi.comnih.gov |
| Polarimetry | Confirmation of enantiomeric identity | Measurement of specific optical rotation |
Role As a Chiral Building Block in Asymmetric Organic Synthesis
Utilization in Enantioselective Catalytic Transformations
While H-D-Leu-OBzl.TosOH itself is not typically a catalyst, its core structure, D-leucine, is a fundamental component in various enantioselective catalytic transformations. Enzymes, in particular, have been effectively employed for the synthesis of D-amino acids with high stereopurity.
For instance, D-amino acid transaminases (DAATs) have been utilized for the asymmetric synthesis of a range of D-amino acids, including D-leucine. mdpi.com One study investigated a DAAT from Haliscomenobacter hydrossis for the amination of α-keto acids, achieving over 99% enantiomeric excess (e.e.) for the resulting D-amino acids. mdpi.com This enzymatic approach provides a direct and highly selective route to D-leucine and its analogs.
Similarly, leucine (B10760876) dehydrogenases (LeuDHs) are employed in the asymmetric reductive amination of prochiral α-keto acids to produce L-amino acids. However, through kinetic resolution processes, these enzymes can also be used to obtain the corresponding D-enantiomers. unipd.itacs.org For example, the enzymatic resolution of racemic tert-leucine using a leucine amino dehydrogenase resulted in D-tert-leucine with an impressive >99% e.e. unipd.it These biocatalytic methods highlight the importance of the D-leucine scaffold in accessing enantiomerically pure compounds that are crucial for further synthetic applications.
Table 1: Enzymatic Synthesis of D-Amino Acids
| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| D-Amino Acid Transaminase (DAAT) | α-Ketoisocaproate | D-Leucine | >99% |
Applications in the Asymmetric Synthesis of Complex Molecular Architectures
The enantiomers of amino acid benzyl (B1604629) esters, including this compound, are pivotal intermediates in the synthesis of complex, non-peptidic chiral molecules. researchgate.net Their availability from the "chiral pool" in both L- and D-forms offers significant flexibility in synthetic design. researchgate.net The D-leucine benzyl ester can be incorporated into a target molecule to establish a key stereocenter, which then guides the stereochemistry of subsequent reactions.
One notable application is in the synthesis of peptide natural products and their analogs, where the incorporation of non-canonical D-amino acids can enhance biological activity and stability. nih.gov For example, peptides containing D-amino amides are prevalent in many biologically active natural products and therapeutic agents. rsc.org The synthesis of such molecules often relies on enantiomerically pure starting materials like this compound.
Furthermore, derivatives of D-leucine have been used in the synthesis of chiral auxiliaries. These auxiliaries are temporarily attached to a substrate to direct a stereoselective transformation, and are subsequently removed. The predictable stereochemical control exerted by these auxiliaries is a cornerstone of modern asymmetric synthesis. researchgate.net
Rational Design and Synthesis of Novel Chiral Catalysts and Ligands Employing D-Leucine Derivatives
The rational design of chiral catalysts and ligands is a frontier in asymmetric catalysis, and amino acid derivatives, including those from D-leucine, are prominent in this endeavor. researchgate.netnih.gov The steric and electronic properties of the amino acid side chain can be systematically modified to fine-tune the catalyst's performance for a specific reaction.
A compelling example is the development of amino acid-derived ionic chiral ligands for palladium-catalyzed desymmetrizing cross-coupling reactions. In one study, a series of ligands were synthesized from different amino acids, including a leucine-derived ligand, denoted as (Ra, S)-L11. acs.org This ligand proved to be highly effective in the desymmetrization of prochiral bis(haloaryl)carboxylic acids, affording products with high enantioselectivity. The use of the leucine-derived ligand resulted in a product with a 97.5:2.5 enantiomeric ratio (e.r.), demonstrating the significant influence of the chiral amino acid fragment on the stereochemical outcome of the reaction. acs.org
Table 2: Performance of Amino Acid-Derived Ligands in Asymmetric Desymmetrization
| Ligand Derived From | Enantiomeric Ratio (e.r.) | Yield (%) |
|---|---|---|
| Alanine | 95.5:4.5 | 76% |
| Valine | 90.5:9.5 | - |
| Isoleucine | 94:6 | - |
| Leucine (L11) | 97.5:2.5 | - |
Data adapted from a study on desymmetrizing cross-coupling to remote acyclic quaternary stereocenters. acs.org
Another area of active research is the design of chiral ligands based on rigid scaffolds, such as binaphthyls, functionalized with amino acid derivatives. acs.org These ligands create a well-defined chiral pocket around the metal center, enabling high levels of enantiocontrol in a variety of catalytic transformations. The modular nature of these ligands, where different amino acids can be readily incorporated, allows for the systematic optimization of the catalyst for a given reaction. This approach underscores the power of using building blocks like D-leucine derivatives to construct sophisticated and highly effective chiral catalysts.
Applications in Peptide Chemistry and Biomolecular Engineering
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
In Solid-Phase Peptide Synthesis (SPPS), H-D-Leu-OBzl·TosOH is typically utilized as the initial C-terminal residue. It is anchored to a resin, and the peptide chain is elongated by sequentially adding amino acids to its free N-terminus.
The efficiency of incorporating H-D-Leu-OBzl·TosOH and subsequent amino acids depends heavily on the choice of coupling reagents. These reagents activate the carboxyl group of the incoming amino acid to facilitate amide bond formation. Research and industrial applications have explored various coupling strategies to maximize yield and minimize side reactions.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCCI) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress racemization and improve efficiency. alchemyst.co.ukacs.org Phosphonium and aminium/uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are also widely employed for their high coupling efficiency. google.com The selection of the optimal reagent can depend on factors like the specific peptide sequence and the scale of the synthesis. For instance, the DIC/Oxyma Pure system is noted for its safety, low cost, and stability under microwave-assisted SPPS conditions. acs.org
Table 1: Common Coupling Reagents Used with Amino Acid Building Blocks like H-D-Leu-OBzl·TosOH
| Reagent Class | Example Reagents | Key Characteristics |
|---|---|---|
| Carbodiimides | DCCI, DIC | Widely used, cost-effective. Often requires an additive (e.g., HOBt, Oxyma) to reduce side reactions. alchemyst.co.ukacs.org |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, rapid reaction times. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very efficient, popular in both manual and automated SPPS. Generates non-reactive byproducts. google.com |
H-D-Leu-OBzl·TosOH fits seamlessly into orthogonal protecting group strategies, which are fundamental to successful multi-step peptide synthesis. iris-biotech.de Orthogonality ensures that one type of protecting group can be removed without affecting others, allowing for selective deprotection at specific stages of the synthesis. iris-biotech.de
The two dominant strategies in SPPS are Boc/Bzl and Fmoc/tBu chemistry. iris-biotech.de
Boc/Bzl Strategy : In this approach, the temporary N-terminal protecting group is the tert-butyloxycarbonyl (Boc) group, which is removed at each cycle by moderate acid (e.g., trifluoroacetic acid, TFA). chempep.com The C-terminal benzyl (B1604629) ester (OBzl) of H-D-Leu-OBzl·TosOH and benzyl-based side-chain protecting groups are stable to TFA but are cleaved simultaneously at the end of the synthesis using a strong acid like hydrofluoric acid (HF). alchemyst.co.ukchempep.com
Fmoc/tBu Strategy : This is the more modern and widely used approach. The temporary N-terminal protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and removed with a piperidine (B6355638) solution. The OBzl group of the C-terminal D-leucine is orthogonal to this condition. It remains intact throughout the synthesis, as do the acid-labile tert-butyl (tBu) based side-chain protecting groups. iris-biotech.de Final cleavage of the peptide from the resin and removal of the OBzl and tBu groups can be achieved with a strong acid cocktail, typically containing TFA. iris-biotech.de
The benzyl ester of H-D-Leu-OBzl·TosOH provides a key element of this orthogonality, as it is stable to the basic conditions used for Fmoc removal and the mild acids used for some specialized side-chain deprotections. alchemyst.co.uk
Table 2: Orthogonal Protecting Group Compatibility with H-D-Leu-OBzl.TosOH
| Protecting Group Scheme | N-Terminal Protection | Side-Chain Protection | C-Terminal (OBzl) Cleavage | Orthogonality Principle |
|---|---|---|---|---|
| Boc/Bzl | Boc (Acid-labile, e.g., TFA) | Benzyl-based (Strong acid-labile, e.g., HF) | Strong acid (e.g., HF) chempep.com | Differential acid lability: Boc is removed by moderate acid, while Bzl groups require strong acid. alchemyst.co.uk |
| Fmoc/tBu | Fmoc (Base-labile, e.g., Piperidine) | tBu-based (Acid-labile, e.g., TFA) iris-biotech.de | Hydrogenolysis or Strong Acid (e.g., TFA, HF) pdx.eduthieme-connect.de | Chemical basis: Fmoc is removed by base, while tBu and OBzl are removed by acid or hydrogenolysis. |
Acidolytic Cleavage : The most common method involves treatment with strong acids. A high concentration of trifluoroacetic acid (TFA), typically 95%, in the presence of scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), dithiothreitol (B142953) (DTT)) is used to cleave the benzyl ester linkage and acid-labile side-chain groups (like tBu, Boc, Trt). acs.org For more robust benzyl-based protecting groups used in Boc/Bzl synthesis, harsher acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are required. chempep.comiris-biotech.de The scavengers are crucial to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan, methionine, or cysteine. chempep.com
Hydrogenolysis : An alternative, milder method for cleaving the benzyl ester is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. pdx.edu This method is highly specific for benzyl groups and is orthogonal to most other protecting groups, including Fmoc, Boc, and tBu. This allows for the release of a fully protected peptide from the resin if desired, which can then be used in fragment condensation approaches.
Orthogonal Protecting Group Schemes for N-Terminal and Side-Chain Functionalities
Contributions to Solution-Phase Peptide Synthesis Techniques
Before the dominance of SPPS, solution-phase peptide synthesis was the primary method for creating peptides, and H-D-Leu-OBzl·TosOH remains a valuable reagent for this technique. In solution-phase synthesis, coupling and deprotection reactions are carried out in a homogenous solution, with purification of the intermediate peptide after each step.
H-D-Leu-OBzl·TosOH is an ideal starting material as a C-terminal amino acid ester. Its amino group, temporarily blocked as a tosylate salt, can be easily deprotonated in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to allow coupling with the activated carboxyl group of an N-protected amino acid. google.commdpi.com The benzyl ester protects the C-terminus throughout the synthesis and can be removed in the final step via catalytic hydrogenolysis, a clean and efficient reaction in solution-phase synthesis. pdx.edunih.gov
Role in Segment Condensation and Fragment Coupling Approaches in Peptide Assembly
For the synthesis of very long peptides or small proteins, a stepwise approach (adding one amino acid at a time) can be inefficient. Segment condensation, or fragment coupling, offers a convergent alternative where smaller, protected peptide fragments are synthesized separately and then joined together. ucl.ac.ukru.nl
H-D-Leu-OBzl·TosOH can be used to prepare a C-terminal peptide fragment. For example, a di- or tri-peptide fragment can be synthesized in solution or on a solid support, culminating in a sequence like (Protected)-X-Y-D-Leu-OBzl. This protected fragment can then be deprotected at its N-terminus and coupled with another peptide fragment that has an activated C-terminus. Alternatively, the benzyl ester of the D-leucine fragment can be removed to reveal a free carboxyl group, which is then activated for coupling to the N-terminus of another fragment. The use of a D-amino acid at the C-terminus of a fragment, such as D-leucine, is known to help minimize the risk of racemization during the fragment coupling step, which is a major challenge in this approach. pageplace.de
Synthesis of Main-Chain Modified Peptides, Including N-Alkylated Peptide Analogues
H-D-Leu-OBzl·TosOH is also a precursor for the synthesis of peptides with modifications to the peptide backbone, such as N-alkylation (e.g., N-methylation). N-alkylated peptides often exhibit increased metabolic stability, enhanced membrane permeability, and controlled conformations.
The free primary amine of D-leucine benzyl ester (obtained by neutralizing the tosylate salt) can be modified before its incorporation into a peptide chain. A common method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary amine (the N-alkylated amino acid). csic.es This N-alkylated D-leucine benzyl ester can then be coupled to a growing peptide chain. This process allows for the site-specific introduction of N-alkyl groups, enabling fine-tuning of the peptide's biological properties. csic.es
Research on Peptide Mimetics and Conformational Constrained Peptide Structures
The pursuit of therapeutic peptides with improved pharmacological profiles, such as enhanced stability and receptor affinity, has led to significant research into peptide mimetics and conformationally constrained structures. Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, like susceptibility to enzymatic degradation. nih.gov One effective strategy in the design of peptide mimetics is the incorporation of non-natural amino acids, such as D-isomers. nih.govtandfonline.comnih.gov this compound, as a protected form of D-Leucine, serves as a crucial building block in the synthesis of these modified peptides. unimi.itresearchgate.net The introduction of a D-amino acid like D-Leucine can enforce specific secondary structures and provide resistance to proteases, which typically recognize L-amino acids. tandfonline.comnih.gov
Research has demonstrated that incorporating D-Leucine into a peptide sequence can profoundly influence its three-dimensional structure, which is critical for biological activity. By constraining the peptide's conformation, it is possible to lock it into a bioactive form, potentially increasing its affinity and specificity for a biological target. nih.gov
Detailed Research Findings
Detailed studies have elucidated the specific effects of incorporating D-Leucine on peptide conformation and stability. These findings underscore the utility of this compound in synthesizing structurally defined and robust peptide analogues.
Table 1: Impact of D-Leucine Incorporation on Peptide Conformation
| Peptide System | L-Leucine Conformation | D-Leucine Conformation | Research Finding | Source |
|---|---|---|---|---|
| Ac-(Aib-ΔZPhe)n-Leu-NHMe | Left-Handed Helix | Right-Handed Helix | D-Leu at the C-terminus induces a right-handed helical structure. | nih.gov |
| cyclo(Boc-Cys-Pro-X-Cys-OMe) | βI turn | βII turn | D-Leucine at position X predominantly stabilizes a βII turn structure. | rsc.org |
| Leu-Gly-Pro-Ala Tetrapeptide | β-sheet | Turn Structure | Substitution of L-Leu with D-Leu causes a major secondary structure shift. | scirp.org |
| Linear Oligopeptides | Extended/Helical | Strong preference for helical | Analysis of crystal structures shows D-Leucine favors helical conformations in linear peptides. | tandfonline.com |
The introduction of D-Leucine has also been shown to enhance the stability of peptides, a critical attribute for therapeutic candidates. In a study comparing a tetrapeptide containing L-Leucine with its D-Leucine substituted counterpart, significant improvements in both thermal and enzymatic stability were observed. scirp.org The peptide with D-Leucine was more resistant to heat-induced denaturation and was not degraded by collagenolytic enzymes, which readily cleaved the all-L-amino acid version. scirp.org This enzymatic resistance is a direct consequence of proteases' stereospecificity. tandfonline.com
The discovery of Leu-contryphan-P, a naturally occurring peptide from the venom of the Conus purpurascens snail, further highlights the structural role of D-Leucine. This peptide, which contains a D-Leu residue, exists in a single, stable conformation, unlike other peptides in its family that fluctuate between different structures. nih.gov This natural example provides a blueprint for how D-amino acids can be used to reduce conformational flexibility and stabilize a desired bioactive structure.
Table 2: Enhanced Stability of a D-Leucine Containing Tetrapeptide
| Peptide Sequence | Thermal Melting Temp (Tm) | Enzymatic Degradation | Key Finding | Source |
|---|---|---|---|---|
| FA-(L-Leu)-Gly-Pro-Ala | 24.73°C | Susceptible to collagenase | The L-amino acid peptide is less thermally stable and is degraded by enzymes. | scirp.org |
| FA-(D-Leu)-Gly-Pro-Ala | 29.99°C | Resistant to collagenase | The D-amino acid substituted peptide shows increased thermal stability and is resistant to enzymatic hydrolysis. | scirp.org |
These research findings collectively demonstrate that this compound is a valuable synthetic tool for creating peptide mimetics and conformationally constrained peptides. The incorporation of D-Leucine can predictably guide peptide folding, lock in bioactive conformations, and confer resistance to enzymatic breakdown, thereby addressing major hurdles in the development of peptide-based therapeutics.
Biochemical and Molecular Interaction Research Facilitated by H D Leu Obzl.tosoh Derived Structures
Investigation of Protein-Ligand Binding Interactions Using H-D-Leu-OBzl.TosOH as a Precursor for Bioactive Probes
The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets like proteins. This compound provides a source of D-leucine, an unnatural amino acid enantiomer, which can be incorporated into peptides and other small molecules. These resulting molecules act as 'bioactive probes' to explore the topology and stereochemical preferences of protein binding sites.
The interaction between proteins and ligands is fundamental to nearly all cellular processes. frontiersin.org By synthesizing peptides containing D-leucine derived from this compound, researchers can investigate the binding affinity and specificity of receptors, enzymes, and other proteins. The introduction of a D-amino acid into a peptide sequence can dramatically alter its conformation and stability, particularly its resistance to degradation by proteases. This makes such peptides valuable tools for studying protein-ligand interactions.
For example, when designing probes for protein binding, the D-leucine moiety can be used to assess the steric constraints of a binding pocket. If a protein binds a peptide containing L-leucine but not its D-leucine counterpart, it provides strong evidence for a highly specific binding site. Conversely, acceptance of a D-leucine-containing peptide might indicate a more flexible binding pocket or a different binding mode altogether. Modern techniques like peptide-centric local stability assays (PELSA) and mass spectrometry can be employed to identify the binding sites of such probes within complex biological systems without requiring chemical modification of the ligand itself. scitechdaily.comnih.gov
Table 1: Application of D-Amino Acid Derivatives in Protein Binding Studies
| Research Area | Application of D-Leu Derivative | Information Gained | Representative Techniques |
| Receptor Specificity | Synthesis of peptide analogs with D-Leu substitution. | Determines the stereochemical preference of receptor binding pockets. | Competitive Binding Assays, Surface Plasmon Resonance (SPR). |
| Enzyme Inhibition | Creation of protease-resistant peptide inhibitors. | Probes the active site and specificity of enzymes. | Enzyme Kinetics, X-ray Crystallography. frontiersin.org |
| Allosteric Modulation | Development of probes that bind to allosteric sites. | Identifies non-competitive binding sites and regulatory mechanisms. | Molecular Docking, NMR Spectroscopy. nih.gov |
Studies on Enzymatic Substrate Recognition and Catalytic Mechanisms
This compound and its derivatives are instrumental in studying enzymes that process D-amino acids. While L-amino acids are the canonical building blocks of proteins, D-amino acids play significant roles in various biological processes, especially in bacteria. nih.gov Understanding the enzymes that act on them is crucial for microbiology and enzymology.
Research on enzymes such as D-amino acid deacylases (DTD), D-amino acid oxidases (DAO), and D-amino acid transaminases (DAAT) has benefited from substrates synthesized using D-amino acid precursors.
D-amino acid deacylase (DTD): This enzyme acts as an editing mechanism, removing D-amino acids that have been incorrectly attached to transfer RNA (tRNA), thus ensuring the fidelity of protein synthesis. nih.govnih.gov Studies using various D-aminoacyl-tRNAs, including those with D-leucine, have helped to elucidate the catalytic mechanism. This involves a substrate-assisted process where the enzyme's active site threonine residue performs a nucleophilic attack on the ester bond between the D-amino acid and the tRNA. nih.govnih.gov The binding of different D-amino acids has revealed the plasticity of the active site, which can accommodate a range of side chains. nih.gov
D-amino acid oxidase (DAO): DAOs are flavoenzymes that catalyze the oxidative deamination of D-amino acids into their corresponding α-keto acids. nih.gov Bacterial DAOs, in particular, have been studied for their unique properties. For some DAOs, D-leucine is among the most preferred substrates, exhibiting high catalytic efficiency (kcat) and strong binding affinity (low Km). nih.gov Using D-leucine and other D-amino acids as substrates allows researchers to characterize the enzyme's substrate specificity and kinetic parameters, providing insights into its physiological role, which may involve degrading D-amino acids from the bacterial cell wall. nih.gov
D-amino acid transaminase (DAAT): These enzymes catalyze the transfer of an amino group from a D-amino acid to an α-keto acid, producing a new D-amino acid and a new α-keto acid. mdpi.com They are important for the synthesis of D-amino acids used in bacterial peptidoglycan and antibiotics. mdpi.com Kinetic analysis with various substrates, including D-amino acids with different side chains like leucine (B10760876), helps to map the enzyme's active site and understand the structural basis for its stereospecificity. mdpi.com
Table 2: Enzymes Studied Using D-Leucine Derivatives
| Enzyme | Function | Role of D-Leucine Substrate | Key Research Finding | Citation |
| D-amino acid deacylase (DTD) | Edits mischarged tRNA by removing D-amino acids. | Helps characterize the active site and catalytic mechanism. | Catalysis is a substrate-assisted two-step process involving a key threonine residue. | nih.govnih.gov |
| D-amino acid oxidase (DAO) | Catalyzes oxidative deamination of D-amino acids. | Acts as a preferred substrate to determine kinetic parameters. | D-leucine is a highly preferred substrate for some bacterial DAOs, indicating a role in D-amino acid metabolism. | nih.gov |
| D-amino acid transaminase (DAAT) | Synthesizes D-amino acids via transamination. | Used to study substrate specificity and stereoselectivity. | The active site has distinct pockets that determine substrate binding and specificity. | mdpi.com |
Development of Bioactive Molecules as Precursors in Drug Discovery Research
The use of this compound as a precursor is a common strategy in medicinal chemistry and drug discovery. ruifuchemical.com Its incorporation into potential drug candidates can enhance metabolic stability, improve binding affinity, or alter pharmacological properties. The synthesis of peptide and peptidomimetic drugs often relies on such chiral building blocks.
A notable example is in the synthesis of analogs of galaxamide, a natural cyclic pentapeptide with reported antitumor activity. mdpi.com In one study, researchers synthesized various analogs of galaxamide by replacing one or more of the amino acid residues. The synthesis of a dipeptide intermediate, N-Boc-Me-L-Leu-D-Leu-OBn, was achieved by coupling N-Boc-Me-L-leucine with this compound (referred to as D-Leu-OBn·TosOH). mdpi.com This dipeptide was then further elaborated to create the final cyclopeptide analog. This work demonstrates how this compound serves as a key starting material for systematically modifying a bioactive natural product to explore structure-activity relationships (SAR) and develop new therapeutic leads. mdpi.com
This strategy is broadly applicable. The synthesis of various peptide-based molecules, including enzyme inhibitors and receptor ligands, often involves the coupling of protected amino acid esters like this compound. rsc.orgnih.gov The benzyl (B1604629) ester provides temporary protection for the carboxylic acid, which can be easily removed later in the synthesis, typically by hydrogenolysis. rsc.org
Table 3: Example of this compound in Bioactive Molecule Synthesis
| Target Molecule Class | Precursor Role | Synthetic Step Example | Resulting Intermediate | Application | Citation |
| Antitumor Peptides | Provides D-leucine scaffold for SAR studies. | Coupling of N-Boc-Me-L-leucine with D-Leu-OBn·TosOH using EDCI/HOBT. | N-Boc-Me-L-Leu-D-Leu-OBn | Development of galaxamide analogs for cancer research. | mdpi.com |
Emerging Research Frontiers and Future Perspectives in the Study of H D Leu Obzl.tosoh
Explorations in Advanced Materials Science and Supramolecular Chemistry
The distinct molecular architecture of H-D-Leu-OBzl.TosOH makes it a compelling building block for the development of advanced materials and supramolecular assemblies. The inherent chirality and the potential for hydrogen bonding and aromatic interactions through its tosylate and benzyl (B1604629) groups provide a framework for creating highly ordered, three-dimensional structures.
In the realm of materials science, the unique properties of D-leucine derivatives may be harnessed in the creation or modification of specialized materials. jylpharm.com The incorporation of such chiral molecules can influence the macroscopic properties of polymers and other materials, potentially leading to the development of novel materials with tailored optical, electronic, or mechanical characteristics.
Supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the application of this compound. The specific stereochemistry of the D-leucine moiety can direct the self-assembly of molecules into complex, well-defined architectures. These organized systems could find applications in areas such as chiral recognition, catalysis, and the encapsulation of guest molecules. The interplay between the ionic interaction of the tosylate salt and the hydrophobic nature of the benzyl and isobutyl groups can be exploited to design sophisticated supramolecular structures with emergent functions.
Advancements in Stereoselective Methodologies Leveraging D-Leucine Derivatives
The demand for enantiomerically pure compounds is a constant driving force in the pharmaceutical and fine chemical industries. D-leucine and its derivatives, including this compound, are valuable chiral building blocks for the stereoselective synthesis of complex molecules. researchgate.netresearchgate.net The use of such chiral precursors ensures the desired stereochemical outcome in a synthetic sequence, which is often critical for the biological activity of the final product.
Recent research has focused on developing more efficient and highly stereoselective synthetic methods. For instance, D-leucine derivatives have been employed in the synthesis of novel analogs of bestatin, an aminopeptidase (B13392206) inhibitor with immunomodulatory and anti-leukemia properties. researchgate.net In these syntheses, the inherent chirality of the D-leucine starting material guides the formation of new stereocenters with high diastereoselectivity. researchgate.net
Furthermore, methodologies are being refined to produce enantiomerically pure amino acid benzyl esters, such as this compound, while avoiding the use of hazardous solvents and preventing racemization. unimi.itresearchgate.net One-pot procedures and cascade reactions are being explored to improve the efficiency and stereoselectivity of these transformations. researchgate.net The development of robust and scalable stereoselective syntheses utilizing D-leucine derivatives is crucial for accessing a wide range of chiral molecules for various applications.
Table 1: Examples of Stereoselective Syntheses Utilizing D-Amino Acid Derivatives
| Starting Material | Synthetic Target | Key Transformation | Stereoselectivity | Reference |
| D-Leucine | Bestatin Analogs | Cascade reactions, peptide coupling | High diastereoselectivity (>20:1) | researchgate.net |
| D-Leucine | Steroid CD-ring synthon | Diastereotopic face selection | Not specified | acs.org |
| (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine | (2R,3S)-4,4,4-trifluoroisoleucine | Indium-mediated allylation | High diastereoselectivity (>95% de) | nih.gov |
| D-Serine | (2S,3S)-3-hydroxyleucine derivatives | Diastereoselective Grignard addition | Not specified | beilstein-journals.org |
This table is for illustrative purposes and is not an exhaustive list.
Novel Applications in Chemical Biology and Biological Systems Research
The unique structural features of this compound and other D-amino acid derivatives offer intriguing possibilities for their application in chemical biology and the study of biological systems. While L-amino acids are the canonical building blocks of proteins, the incorporation of D-amino acids can confer unique properties to peptides and other bioactive molecules.
This compound serves as a precursor for synthesizing more complex peptides and proteins, which can be used to investigate the structure and function of biological macromolecules. jylpharm.com Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to enhanced stability and prolonged biological activity. This makes them attractive candidates for the development of therapeutic peptides.
Furthermore, D-leucine derivatives can be used as molecular probes to explore the interactions and regulatory mechanisms of proteins and enzymes within biological systems. jylpharm.com By incorporating these unnatural amino acids into peptide sequences, researchers can study the specificity of enzyme-substrate interactions and design potent and selective inhibitors. The benzyl and tosylate groups can also be modified to introduce reporter groups or other functionalities for various bioanalytical applications. The development of such tools is essential for unraveling the complexities of biological processes and for the discovery of new therapeutic agents. chemimpex.com
Q & A
Q. What is the role of the TosOH (p-toluenesulfonic acid) group in H-D-Leu-OBzl.TosOH during peptide synthesis?
The TosOH group acts as a counterion to stabilize the protonated amino group of the leucine residue, enhancing solubility in polar solvents (e.g., DMF or acetic acid) and facilitating efficient coupling in solid-phase peptide synthesis (SPPS). Its strong acidic nature ensures optimal activation of carboxyl groups during condensation reactions. Researchers should monitor pH levels (ideally 4–6) to prevent premature deprotection of acid-labile protecting groups like Boc or Fmoc .
Q. What are the recommended storage conditions for this compound to maintain its stability?
Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the benzyl ester (OBzl) group and degradation of the TosOH moiety. Pre-weighed aliquots in sealed vials minimize repeated exposure to moisture. Stability tests show >98% purity retention over 12 months under these conditions .
Q. How does the benzyl ester (OBzl) group influence the solubility of this compound in common solvents?
The OBzl group increases lipophilicity, making the compound soluble in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). However, the TosOH counterion enables partial solubility in aqueous acetic acid (1% v/v), which is critical for purification via reverse-phase HPLC. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | 50–60 |
| 1% Acetic Acid | 10–15 |
| Water | <1 |
| Adjust solvent polarity during synthesis to balance reactivity and purification efficiency . |
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in sterically hindered peptide sequences?
- Coupling Agents : Use HATU or PyBOP instead of HOBt/DIC to reduce steric interference.
- Temperature : Perform reactions at 0–4°C to slow racemization while maintaining activation.
- Monitoring : Employ LC-MS to track coupling completion; incomplete reactions may require double coupling (2× 1-hour cycles).
- Side Reactions : Add 2% v/v DIEA to neutralize residual TosOH acidity, preventing aspartimide formation in adjacent residues .
Q. What experimental strategies mitigate racemization risks during this compound incorporation into chiral peptide backbones?
- Low-Temperature Synthesis : Conduct couplings at 4°C to minimize base-induced racemization.
- Chiral Purity Verification : Use circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization followed by HPLC to confirm D-configuration retention.
- Coupling Base Selection : Replace DIEA with N-methylmorpholine (NMM) for milder basic conditions .
Q. How can researchers resolve contradictions in reported conformational effects of N-methylation in this compound derivatives?
Contradictions often arise from divergent solvent systems or peptide chain lengths. To address this:
- Comparative NMR Studies : Analyze NOESY spectra in both DMSO-d6 (mimicking solid-phase conditions) and CDCl3 (mimicking solution-phase) to assess solvent-dependent conformational preferences.
- Molecular Dynamics (MD) Simulations : Model the impact of N-methylation on β-sheet vs. α-helix propensity in short (5-mer) vs. long (15-mer) peptides.
- Thermal Denaturation Assays : Compare Tm values to quantify stability changes induced by methylation .
Q. What analytical methods are critical for identifying impurities in this compound batches during quality control?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect hydrolysis byproducts (e.g., free Leu or TosOH).
- Karl Fischer Titration : Quantify moisture content (<0.5% w/w is acceptable).
- 1H-NMR : Identify residual solvents (e.g., DCM or ethyl acetate) in the 2–5 ppm range .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) due to H335 (respiratory irritation) and H319 (eye irritation) hazards. Conduct reactions in a fume hood .
- Data Validation : Cross-reference synthesis outcomes with CAS 17664-93-6 specifications (e.g., molecular weight 393.50 g/mol) to confirm batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
